molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B587322
CAS No.: 1794891-89-6
M. Wt: 201.321
InChI Key: IWKWOYOVCXHXSS-NCKGIQLSSA-N
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Preparation Methods

The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the spirocyclic core. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .

Comparison with Similar Compounds

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical and synthetic applications, such as improved stability and reduced metabolic degradation.

Biological Activity

2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which serves as an intermediate in the synthesis of various pharmaceuticals, notably Irbesartan, an angiotensin II receptor antagonist used to manage hypertension. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Weight : 201.32 g/mol
  • CAS Number : 1794891-89-6
  • SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of active pharmaceutical ingredients. Its mechanism of action involves interaction with specific molecular targets within biological pathways, particularly in relation to angiotensin II receptors when converted into Irbesartan. This interaction leads to vasodilation and reduced blood pressure, making it significant in cardiovascular therapies.

Pharmacological Applications

  • Hypertension Management : As a precursor to Irbesartan, the compound contributes to antihypertensive therapies by blocking angiotensin II receptors.
  • Research Applications : The compound is utilized in various biological studies to assess its effects on cellular processes and pathways. It serves as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
  • Potential Therapeutic Effects : Although primarily known for its role in drug synthesis, studies suggest that deuterated compounds can exhibit altered pharmacokinetics and metabolic stability compared to their non-deuterated counterparts.

Case Studies and Research Findings

Several studies have highlighted the significance of diazaspiro compounds in medicinal chemistry:

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives and their interactions with acetylcholinesterase, providing insights into potential therapeutic applications for neurodegenerative diseases .
BenchChem AnalysisDiscussed the synthesis routes and biological applications of diazaspiro compounds, emphasizing their role as intermediates in drug development.
PubChem DataProvided comprehensive chemical data supporting the stability and reactivity of deuterated compounds like this compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be illustrated by comparing it with its non-deuterated analog:

CompoundMolecular FormulaMolecular WeightKey Differences
This compoundC11H11D7N2O201.32 g/molDeuterated structure enhances stability
2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneC11H18N2O194.27 g/molNon-deuterated; potentially higher metabolic degradation

Properties

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 19.6 g (0,1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 5 g of Varion AD resin was added the reaction mixture was heated under reflux conditions for 3 hours. After filtration and evaporation 16.5 g (71.7%) of title compound was obtained, assay by GC: 92%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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